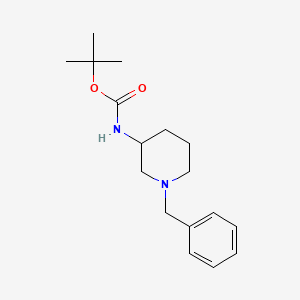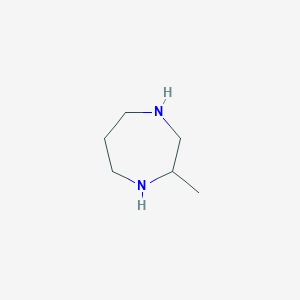
2-メチル-1,4-ジアゼパン
概要
説明
2-Methyl-1,4-diazepane is a seven-membered nitrogen heterocycle with the molecular formula C6H14N2 It is a derivative of 1,4-diazepane, where a methyl group is substituted at the second position
科学的研究の応用
2-Methyl-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
生化学分析
Biochemical Properties
2-Methyl-1,4-diazepane plays a vital role in biochemical reactions, particularly in the synthesis of chiral amines through enzymatic intramolecular asymmetric reductive amination . This compound interacts with several enzymes, including imine reductases, which catalyze the conversion of aminoketones to chiral diazepanes. The interaction between 2-Methyl-1,4-diazepane and these enzymes is characterized by high enantioselectivity and catalytic efficiency . Additionally, 2-Methyl-1,4-diazepane is involved in the formation of various pharmaceutical compounds, such as Ripasudil and Suvorexant, which are used for treating glaucoma and insomnia, respectively .
Cellular Effects
2-Methyl-1,4-diazepane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular function . By modulating HDAC activity, 2-Methyl-1,4-diazepane can alter gene expression patterns and impact cellular metabolism. Furthermore, this compound has been found to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 2-Methyl-1,4-diazepane involves its interaction with various biomolecules, including enzymes and proteins. This compound acts as a substrate for imine reductases, which catalyze its conversion to chiral diazepanes through intramolecular asymmetric reductive amination . Additionally, 2-Methyl-1,4-diazepane can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The binding interactions between 2-Methyl-1,4-diazepane and these biomolecules are essential for its biochemical activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,4-diazepane have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that 2-Methyl-1,4-diazepane can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 2-Methyl-1,4-diazepane vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and gene expression . At higher doses, 2-Methyl-1,4-diazepane can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 2-Methyl-1,4-diazepane in preclinical studies.
Metabolic Pathways
2-Methyl-1,4-diazepane is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, 2-Methyl-1,4-diazepane is conjugated with glucuronic acid, glutathione, or sulfate, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Methyl-1,4-diazepane within cells and tissues involve various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . The localization and accumulation of 2-Methyl-1,4-diazepane in different cellular compartments are essential for its therapeutic efficacy and safety profile.
Subcellular Localization
2-Methyl-1,4-diazepane exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The subcellular localization of 2-Methyl-1,4-diazepane influences its interaction with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 2-methyl-1,4-diazepanone. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable catalyst .
Industrial Production Methods: In industrial settings, the production of 2-methyl-1,4-diazepane often involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2-Methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-methyl-1,4-diazepane.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or antagonist, modulating the activity of these targets. The pathways involved may include the inhibition of enzyme activity or the blocking of receptor sites, leading to various biological effects .
類似化合物との比較
1,4-Diazepane: The parent compound without the methyl substitution.
1,4-Oxazepane: A similar seven-membered ring compound with an oxygen atom replacing one of the nitrogen atoms.
1,4-Diazepine: A related compound with a different ring structure
Uniqueness: 2-Methyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616573 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65974-17-6 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


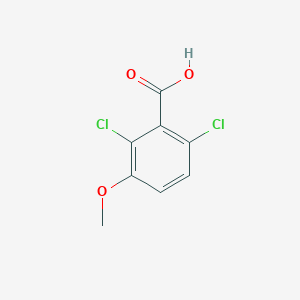
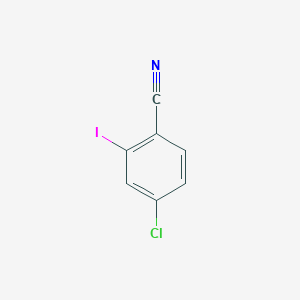
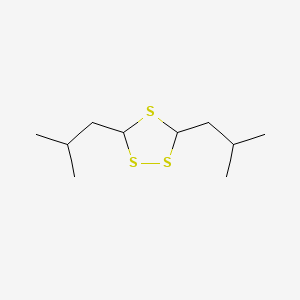
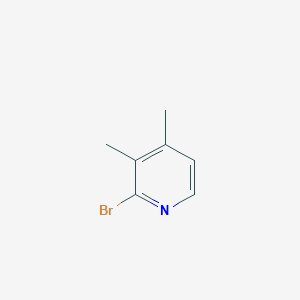
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
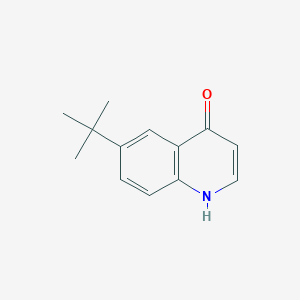
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
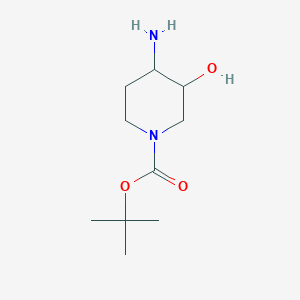

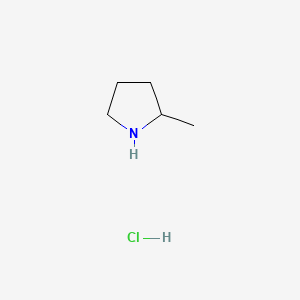
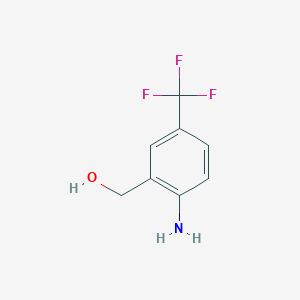
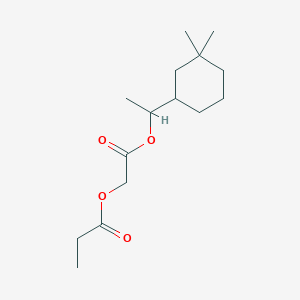
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
